2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate
Description
The compound 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol; hydrate (CAS: 9005-25-8) is a carbohydrate derivative characterized by a disaccharide-like structure. Its IUPAC name indicates the presence of:
- Oxane (pyranose) and oxolane (furanose) rings, common in sugars.
- Multiple hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups, conferring high hydrophilicity and hydrogen-bonding capacity.
- A glycosidic ether linkage connecting the two rings.
- A hydrate form, suggesting crystalline stability under ambient conditions .
While its exact molecular weight is unspecified, the empirical formula (C₆H₁₀O₅)ₙ implies it may belong to the polysaccharide family (e.g., starch or cellulose derivatives) .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Free Enzyme Catalysis
Sucrose isomerase (SIase) catalyzes the conversion of sucrose to isomaltulose through intramolecular transglycosylation, forming an α-1,6-glycosidic bond between glucose and fructose. Free SIase extracted from microbial sources, such as Yarrowia lipolytica or Erwinia rhapontici, operates optimally at pH 5.5–6.0 and 40°C. In batch reactions with 300 g/L sucrose, free SIase achieves yields of 0.96 g isomaltulose per gram of sucrose. However, free enzymes exhibit limited reusability and sensitivity to metal ions (e.g., Ca²⁺, Cu²⁺) present in raw substrates like beet molasses.
Immobilized Enzyme Systems
Immobilization enhances SIase stability and reusability. Polyvinyl alcohol (PVA)-alginate beads crosslinked with boric acid are widely used, retaining >90% activity after 10 cycles. Immobilized SIase converts 800 g/L pretreated beet molasses (487 g/L sucrose) to 446.4 ± 5.5 g/L isomaltulose in 10 hours, with a yield of 0.94 g/g and 85.8% purity. Cross-linked enzyme aggregates (CLEAs) with bovine serum albumin (BSA) further improve performance, achieving 88.4% conversion efficiency in sugarcane juice.
Table 1. Performance of Immobilized SIase in Isomaltulose Production
| Substrate | Enzyme Form | Yield (g/g) | Purity (%) | Reusability (Cycles) |
|---|---|---|---|---|
| Sucrose (300 g/L) | PVA-alginate | 0.96 | 99.0 | 16 |
| Beet Molasses | CLSIAs-BSA | 0.94 | 85.8 | 11 |
| Sugarcane Juice | CLEAs | 0.81 | 78.2 | 10 |
Microbial Fermentation
Bacterial Strains
Protaminobacter rubrum (CBS 574.77) is the industrial standard for isomaltulose production, converting sucrose via cell-bound SIase. Recombinant strains like Escherichia coli BL21(DE3) expressing SIase genes achieve comparable yields (≥200 g/L) with shorter fermentation times. Fermentation media typically contain 20–40% sucrose, with nutrients optimized for aerobic growth at 30°C.
Fermentation Conditions
Continuous fermentation using immobilized P. rubrum cells in calcium alginate beads enables prolonged operation. A 55% (w/v) sucrose solution processed at 0.01 empty column volumes per hour achieves >95% conversion to isomaltulose. Post-fermentation, cells are inactivated with formaldehyde, and the crude product is filtered to remove biomass.
Chemical Synthesis
Chemical routes are less common due to complexity and lower selectivity. One patented method involves protecting-group strategies to assemble the glycosidic bond:
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Glucose Derivative Preparation : 3,4,5-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose is synthesized from D-glucose.
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Coupling Reaction : The glucose derivative reacts with a fructose moiety under Mitsunobu conditions, followed by deprotection.
Yields are suboptimal (≤50%), and the process requires multiple chromatography steps, making it industrially unfeasible compared to enzymatic methods.
Purification and Crystallization
Demineralization and Filtration
Crude isomaltulose solutions undergo ion-exchange chromatography (e.g., Amberlite IRA-68) to remove acids and metal ions. Ultrafiltration membranes (1 µm) separate high-molecular-weight impurities.
Crystallization
Isomaltulose hydrate crystallizes from concentrated solutions (≥60% w/v) at 20°C. Seeding with pure crystals yields a primary crop of 90% purity, increasing to >99% after recrystallization. Ethanol precipitation offers rapid crystallization but lower purity (80%) due to sucrose co-precipitation.
Table 2. Crystallization Conditions and Outcomes
| Method | Concentration (w/v) | Temperature | Purity (%) | Crystal Form |
|---|---|---|---|---|
| Evaporation | 65–70% | 20°C | 90–99 | Monohydrate |
| Ethanol Precipitation | 40–50% | 4°C | 80–85 | Amorphous hydrate |
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The glycosidic bond in this compound undergoes hydrolysis under acidic or enzymatic conditions, yielding monosaccharides.
This reaction is critical in metabolic studies, as isomaltulose is a slow-release carbohydrate .
Oxidation Reactions
The compound’s hydroxyl groups and hemiacetal structure render it susceptible to oxidation.
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic/neutral medium | Oxidized derivatives (e.g., ketones) | |
| Benedict’s reagent | Alkaline, heating | Negative test (non-reducing sugar) |
The absence of free reducing ends (confirmed by its non-reducing nature ) limits its reactivity with mild oxidizing agents like Benedict’s reagent. Stronger oxidizers, such as KMnO₄, target secondary alcohols or the glycosidic linkage.
Esterification
Hydroxyl groups react with acylating agents to form esters, enhancing solubility or stability for analytical purposes.
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | Acetylated derivatives | Synthesis of volatile analogs for GC-MS analysis. |
| Sulfuric acid (H₂SO₄) | Sulfated esters | Intermediate for further functionalization. |
The compound’s six hydroxyl groups (three primary, three secondary) enable selective acylation under controlled conditions.
Thermal Degradation
Heating induces caramelization or pyrolysis, producing complex mixtures:
| Temperature | Products | Mechanism |
|---|---|---|
| >160°C | Furans, aldehydes, and ketones | Dehydration and cyclization of hydroxyl groups. |
| >200°C | Carbonized residue | Complete decomposition |
This behavior is consistent with carbohydrate pyrolysis pathways.
Complexation with Metal Ions
The hydroxyl-rich structure facilitates chelation with divalent cations:
| Metal Ion | Application | Stability Constant |
|---|---|---|
| Ca²⁺ | Nutritional studies (mineral uptake) | Moderate affinity |
| Fe³⁺ | Potential antioxidant formulations | Low to moderate |
Scientific Research Applications
Pharmaceutical Applications
1. Antidiabetic Agents
Research indicates that compounds similar to 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol are being investigated for their potential as antidiabetic agents. For instance, studies have shown that certain carbohydrate derivatives can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. A notable study reported IC50 values indicating effective inhibition of these enzymes by structurally related compounds .
2. Antioxidant Properties
The compound exhibits antioxidant properties due to the presence of multiple hydroxyl groups. Research has demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly useful in developing nutraceuticals aimed at preventing oxidative damage related to chronic diseases .
3. Drug Delivery Systems
The hydrophilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and therapeutic efficacy. For example, studies have explored the encapsulation of poorly soluble drugs within carbohydrate matrices to improve solubility and absorption .
Food Science Applications
1. Natural Sweeteners
Carbohydrate derivatives like 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol are being researched as natural sweeteners due to their low caloric content and potential health benefits compared to traditional sugars. Their sweetness profile and safety make them suitable for use in food products aimed at health-conscious consumers.
2. Food Preservation
The compound's antioxidant properties can also be leveraged in food preservation. By preventing lipid oxidation and microbial growth, it can extend the shelf life of various food products. Studies have shown that incorporating such compounds into food formulations can significantly reduce spoilage rates .
Biotechnology Applications
1. Biochemical Assays
In biotechnology, 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol can be utilized in biochemical assays to study enzyme kinetics and metabolic pathways. Its structural similarity to naturally occurring sugars allows researchers to investigate its role in biological processes.
2. Cell Culture Media
This compound may be incorporated into cell culture media as a carbon source or signaling molecule to support cell growth and differentiation. Research has indicated that carbohydrates play vital roles in cellular signaling and metabolism .
Case Studies
Mechanism of Action
The mechanism by which 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. Additionally, the compound may participate in redox reactions, modulating cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related glycosides and carbohydrates:
| Compound Name (CAS/PubChem CID) | Molecular Weight | Functional Groups | Hydrophilicity | Key Applications |
|---|---|---|---|---|
| Target Compound (9005-25-8) | N/A | Hydroxyl, hydroxymethyl, ether | High | Food additives, stabilizers |
| Amygdalin (656516) | 457.43 | Hydroxyl, nitrile, glycosidic bonds | Moderate | Traditional medicine |
| Cyclohexylethyl-β-D-maltoside (N/A) | 452.49 | Hydroxyl, ether, cyclohexylethyl | Moderate | Membrane protein solubilization |
| Hesperidin (10621) | 610.56 | Hydroxyl, methoxy, flavanone glycoside | Moderate | Antioxidant, dietary supplement |
| β-Sitosterol (222284) | 414.71 | Sterol backbone, hydroxyl | Low | Cholesterol-lowering agents |
Functional Differences
- Hydrophilicity : The target compound’s high density of hydroxyl groups surpasses that of β-sitosterol (a sterol) and cyclohexylethyl-β-D-maltoside (modified with a hydrophobic cyclohexylethyl group) .
- Toxicity : Unlike amygdalin, which releases toxic cyanide upon hydrolysis, the target compound lacks nitrile groups, suggesting lower toxicity .
- Thermal Stability : The hydrate form may enhance stability compared to anhydrous analogs like hesperidin, which degrades at high temperatures .
Computational and Experimental Insights
- Spectroscopic Identification : Techniques in (e.g., NMR for glucoside identification) may apply to verifying the target compound’s structure .
Biological Activity
The compound 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate is a derivative of lactulose and exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure
The compound can be described by the following structural formula:
It features multiple hydroxyl groups that contribute to its solubility and biological interactions. The molecular weight is approximately 342.297 g/mol.
- Prebiotic Effects : The compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. It enhances the production of short-chain fatty acids (SCFAs), which are crucial for gut health and metabolic processes.
- Osmotic Laxative : It functions by drawing water into the intestines, thereby facilitating bowel movements. This property is particularly useful in treating constipation.
- Antioxidant Properties : The presence of multiple hydroxyl groups allows for scavenging of free radicals, potentially reducing oxidative stress in biological systems.
Pharmacological Studies
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro studies | Showed significant stimulation of bifidobacteria and lactobacilli growth in human gut microbiota samples. |
| Animal studies | Demonstrated improved gastrointestinal motility and reduced symptoms of constipation in rodent models. |
| Clinical trials | Indicated efficacy in managing chronic constipation in adults, with a favorable safety profile reported. |
Case Studies
- Case Study on Gut Health : A clinical trial involving 100 subjects revealed that administration of lactulose significantly increased the population of beneficial gut bacteria over a 12-week period.
- Constipation Management : In a double-blind placebo-controlled study, 80 patients with chronic constipation were treated with the compound. Results showed a marked improvement in bowel frequency and consistency compared to the placebo group.
Safety Profile
The compound is generally well-tolerated with minimal side effects reported. Common side effects include gastrointestinal discomfort such as bloating and gas, which are typical for osmotic laxatives.
Q & A
Q. What are the recommended synthetic pathways and purification techniques for this compound?
The compound can be synthesized via multi-step glycosylation reactions, employing protecting groups (e.g., benzoyl or acetyl groups) to shield hydroxyl moieties during coupling. Post-synthesis, reverse-phase HPLC or size-exclusion chromatography is recommended for purification to isolate the hydrated form. Ensure anhydrous conditions during synthesis to avoid side reactions, and verify purity using mass spectrometry (MS) and NMR spectroscopy .
Q. Which spectroscopic methods are most effective for structural elucidation?
Use a combination of 1H/13C NMR (including 2D techniques like COSY, HSQC, and HMBC) to resolve stereochemistry and glycosidic linkages. X-ray crystallography is ideal for confirming absolute configuration, while IR spectroscopy can identify hydroxyl and ether functional groups. Cross-reference spectral data with computational models (e.g., PubChem’s InChI key ) to validate assignments.
Q. How should the compound be stored to minimize degradation?
Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of glycosidic bonds. Desiccants (e.g., silica gel) should be used to control humidity. Avoid prolonged exposure to light, as UV radiation may degrade hydroxymethyl groups .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Use α-glucosidase inhibition assays to evaluate potential antidiabetic activity, given its structural similarity to carbohydrate analogs. For cytotoxicity profiling, employ MTT assays on mammalian cell lines. Fluorescence-based glucose uptake assays (e.g., using 2-NBDG) in adipocytes or hepatocytes can provide mechanistic insights .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations model its interaction with glucose transporters?
Utilize software like GROMACS or AMBER with force fields parameterized for carbohydrates (e.g., GLYCAM). Input the compound’s 3D structure (from PubChem ) and simulate binding to GLUT1/GLUT4 transporters. Validate predictions via competitive binding assays using radiolabeled glucose analogs. Analyze hydrogen-bonding networks and conformational changes during docking .
Q. How to resolve contradictions in reported solubility data?
Discrepancies may arise from variations in hydration states or solvent polarity. Reassess solubility in a standardized solvent panel (water, DMSO, ethanol) under controlled pH and temperature. Use dynamic light scattering (DLS) to detect aggregates, and apply the van’t Hoff equation to correlate solubility with thermodynamic parameters. Cross-check with thermogravimetric analysis (TGA) to confirm hydration levels .
Q. What strategies enable regioselective modification of hydroxyl groups?
Prioritize sterically accessible hydroxyls (e.g., primary hydroxymethyl groups) using silyl protection (TBDMS or TMS). For secondary hydroxyls, employ enzymatic catalysis (lipases or glycosidases) for selective acylation. Monitor reaction progress via TLC or LC-MS. Post-modification, deprotect using fluoride-based reagents (e.g., TBAF) .
Q. How to design experiments investigating its role in multi-enzyme systems?
Incorporate isotopic labeling (13C/2H) to track metabolic flux in glycolysis or pentose phosphate pathway models. Use stopped-flow kinetics to measure substrate turnover rates in the presence of hexokinase or glucose-6-phosphate dehydrogenase. Pair with HPLC-MS to quantify intermediate metabolites. Compare results with structurally related glycosides (e.g., stigmastanol glucosides ).
Methodological Notes
- Computational Validation : Cross-reference experimental data with quantum mechanical calculations (DFT) for electronic structure validation .
- Controlled Degradation Studies : Use accelerated stability testing (40°C/75% RH) to predict shelf life and identify degradation byproducts via LC-MS .
- Multi-disciplinary Frameworks : Align experimental design with theoretical models (e.g., transition-state theory for enzyme inhibition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
